molecular formula C17H21ClN4OS B2998611 N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105209-77-5

N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2998611
CAS No.: 1105209-77-5
M. Wt: 364.89
InChI Key: YUBLHNBERHHCOU-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety and an N-[(4-chlorophenyl)methyl] carboxamide group. Its molecular formula is C₁₇H₂₀ClN₄OS (assuming similarity to and ).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-2-15-20-21-16(24-15)13-7-9-22(10-8-13)17(23)19-11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBLHNBERHHCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the 4-chlorophenyl group: This step involves the reaction of 4-chlorobenzyl chloride with the thiadiazole derivative under basic conditions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate amine precursors.

    Coupling of the piperidine and thiadiazole moieties: This final step involves the coupling of the piperidine derivative with the thiadiazole derivative using suitable coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Amines, thiols, polar solvents like dimethylformamide, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in the target compound) enhance binding to hydrophobic pockets in enzymes, as seen in GSK4112 (), which shares a chlorophenyl group .
  • Steric Effects : Ethyl substituents (target) vs. cyclopropyl () influence conformational flexibility. Ethyl’s larger size may hinder binding to narrow active sites .
  • Solubility : Methoxy groups () improve aqueous solubility but may reduce blood-brain barrier penetration compared to chlorophenyl .

Biological Activity

N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide, a compound featuring a piperidine core linked to a thiadiazole ring, has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its antiviral, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18ClN3S\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{S}

It contains a 4-chlorophenyl group, an ethyl-substituted thiadiazole, and a piperidine moiety. The presence of these functional groups is crucial for its biological activity.

Antiviral Activity

Research indicates that derivatives of thiadiazole compounds exhibit antiviral properties. In particular, compounds similar to N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide have shown activity against the Tobacco Mosaic Virus (TMV). For instance, certain sulfonamide derivatives containing the thiadiazole ring demonstrated approximately 50% inhibition of TMV, suggesting that the incorporation of the thiadiazole moiety enhances antiviral efficacy .

Antimicrobial Activity

The compound's antimicrobial potential has been explored through various assays. A related compound, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, exhibited significant activity against Mycobacterium tuberculosis cell lines. The mechanism appears to involve interference with essential biochemical pathways required for the survival and growth of the bacteria .

Anticancer Properties

Recent studies have investigated the cytotoxic effects of compounds related to N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide on cancer cell lines. Notably:

CompoundTarget Cell LinesIC50 (µg/mL)Mechanism
4eMCF-710.10Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at S and G2/M phases

Compounds 4e and 4i displayed selective cytotoxicity towards cancerous cells over normal Vero cells. The observed effects were attributed to apoptosis induction and cell cycle disruption .

Case Studies

Case Study 1: Antiviral Efficacy
In a study assessing the antiviral activity of various thiadiazole derivatives against TMV, compounds with structural similarities to N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide were synthesized and tested. The results indicated that specific modifications in the thiadiazole structure could enhance antiviral potency.

Case Study 2: Anticancer Activity
A study involving in vitro testing against MCF-7 and HepG2 cell lines revealed that modifications to the piperidine structure significantly increased anticancer activity. Compounds showed varying degrees of cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving condensation reactions. For example, the thiadiazole moiety can be formed through cyclization of thiosemicarbazide derivatives, followed by coupling with a piperidine-carboxamide intermediate. Key steps include the use of coupling agents like EDCI/HOBt for amide bond formation and purification via column chromatography. Reaction conditions (e.g., temperature, solvent selection) should be optimized to avoid side products, as seen in analogous syntheses of thiadiazole-containing compounds .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like chloroform/hexane. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL (for small molecules) can determine bond lengths, angles, and stereochemistry. For example, analogous piperidine-thiadiazole structures were resolved with SHELX software, achieving R-factors < 0.06 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl groups).
  • HPLC-MS : Purity assessment (>95%) using C18 columns and ESI-MS for molecular ion verification (e.g., [M+H]+ expected at m/z ~418).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-N stretch) validate functional groups .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between experimental and computational models be addressed?

  • Methodological Answer : Discrepancies may arise from disorder or thermal motion. Use iterative refinement in SHELXL with restraints for disordered atoms. Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries. For instance, in a study of a thienopyridine derivative, hydrogen bonding and dihedral angles were reconciled using this approach .

Q. What strategies enhance the compound’s metabolic stability for pharmacological applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. Structure-activity relationship (SAR) studies can optimize lipophilicity (clogP ~3.5) and plasma stability via in vitro microsomal assays. Analogous compounds with thiadiazole moieties showed improved stability by replacing labile ester groups with amides .

Q. How to design experiments evaluating this compound’s efficacy against enzyme targets?

  • Methodological Answer :

  • In vitro assays : Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates to measure IC₅₀ values. For example, thiadiazole derivatives were screened against Leishmania enzymes using NADH-coupled assays .
  • Molecular docking : AutoDock Vina can predict binding modes. Prioritize residues forming hydrogen bonds (e.g., piperidine NH with catalytic aspartate) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). For instance, a compound showing μM activity in fluorescence assays but no effect in cell-based models may suffer from poor membrane permeability. Adjust logD values via prodrug strategies or formulation .

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?

  • Methodological Answer : Use Schrödinger’s QikProp for ADME prediction and MOE for 3D-QSAR. CoMFA/CoMSIA models can map electrostatic/hydrophobic fields. For example, a study on thiadiazole-based inhibitors correlated steric bulk at the 5-position with potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.